molecular formula C14H17N3O4S B2374300 1-[(2-Nitrophenyl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine CAS No. 1797992-10-9

1-[(2-Nitrophenyl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine

Katalognummer B2374300
CAS-Nummer: 1797992-10-9
Molekulargewicht: 323.37
InChI-Schlüssel: DDLVJLCJBHJMHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(2-Nitrophenyl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine is a chemical compound that has gained significant attention in the field of scientific research. It is a piperazine derivative that has been extensively studied for its potential use in various biological applications. The compound has a unique chemical structure that allows it to interact with biological systems in a specific manner.

Wirkmechanismus

The mechanism of action of 1-[(2-Nitrophenyl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine involves the covalent modification of target proteins. The compound contains a reactive sulfonamide group that reacts with the nucleophilic groups present in the target protein, leading to the formation of a covalent bond. This covalent modification results in the inhibition of the target protein's activity, leading to the desired biological effect.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(2-Nitrophenyl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine depend on the specific biological system being studied. The compound has been shown to exhibit potent inhibitory activity against certain enzymes such as cysteine proteases. Additionally, the compound has been shown to have anticancer activity, making it a potential candidate for the development of new cancer therapies.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 1-[(2-Nitrophenyl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine in lab experiments is its potent inhibitory activity against certain enzymes, making it a useful tool for studying these enzymes' biological functions. Additionally, the compound's covalent modification mechanism allows for the specific targeting of proteins, leading to a more precise biological effect. However, a limitation of using this compound is its potential toxicity, which needs to be carefully evaluated in lab experiments.

Zukünftige Richtungen

There are several future directions for the study of 1-[(2-Nitrophenyl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine. One potential direction is the development of new cancer therapies based on the compound's anticancer activity. Additionally, the compound's potential use as a fluorescent probe for imaging purposes can be further investigated. The compound's specificity for certain enzymes can also be explored further to identify new biological targets for drug development. Finally, the compound's potential toxicity needs to be carefully evaluated to determine its safety for use in biological systems.
Conclusion:
In conclusion, 1-[(2-Nitrophenyl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine is a chemical compound that has gained significant attention in the field of scientific research. The compound's unique chemical structure allows it to interact with biological systems in a specific manner, making it a useful tool for studying various biological processes. The compound's potential use in various biological applications, including cancer therapy and imaging, makes it a promising candidate for further investigation. However, the compound's potential toxicity needs to be carefully evaluated to determine its safety for use in biological systems.

Synthesemethoden

The synthesis of 1-[(2-Nitrophenyl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine involves the reaction of 1-(2-chloroethyl)piperazine with 2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism to form the desired product. The yield of the product can be improved by optimizing reaction conditions such as temperature, solvent, and reaction time.

Wissenschaftliche Forschungsanwendungen

1-[(2-Nitrophenyl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine has been extensively studied for its potential use in various biological applications. The compound has been shown to exhibit potent inhibitory activity against certain enzymes such as cysteine proteases, which are involved in various pathological conditions. The compound has also been investigated for its potential use as a fluorescent probe for imaging purposes. Additionally, the compound has been shown to have anticancer activity, making it a potential candidate for the development of new cancer therapies.

Eigenschaften

IUPAC Name

1-[(2-nitrophenyl)methylsulfonyl]-4-prop-2-ynylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-2-7-15-8-10-16(11-9-15)22(20,21)12-13-5-3-4-6-14(13)17(18)19/h1,3-6H,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDLVJLCJBHJMHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Nitrophenyl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.